molecular formula C16H23N3O2 B2626095 N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034499-90-4

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No. B2626095
CAS RN: 2034499-90-4
M. Wt: 289.379
InChI Key: BVPOWYBWYUUDKX-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has a pyridine ring, another common structure in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the piperidine and pyridine rings, as well as the cyclopentyl group and the carboxamide moiety. These groups could affect the compound’s conformation, stability, and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The piperidine and pyridine rings, for instance, could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would be affected by the presence of the piperidine and pyridine rings, as well as the cyclopentyl group and the carboxamide moiety .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Synthesis and Drug Development

Heterocyclic N-oxide molecules, including pyridine derivatives, play a crucial role in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds are involved in forming metal complexes, designing catalysts, and showing potential in medicinal applications with anticancer, antibacterial, and anti-inflammatory activities. The significance of heterocyclic N-oxide derivatives, especially those synthesized from pyridine, in various scientific applications highlights the potential research applications of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide in these areas (Li et al., 2019).

Piperazine and Its Analogues in Anti-mycobacterial Activity

Piperazine, a core structure found in many medicinal compounds, including potentially N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, is significant in developing treatments against Mycobacterium tuberculosis. Compounds based on piperazine have shown potential against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis, indicating the importance of such structures in researching new anti-mycobacterial agents (Girase et al., 2020).

Role in Water Treatment and Desalination

Semi-aromatic polyamide thin-film composite membranes, prepared via interfacial polymerization involving amines and acid chloride monomers, are crucial for water treatment and desalination. The structural elements related to N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, especially involving piperidine and pyridine functionalities, could be relevant in designing novel membranes for reverse osmosis (RO) and nanofiltration (NF), suggesting potential research applications in environmental science and engineering (Gohil & Ray, 2017).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyridine part of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, is widely used in designing kinase inhibitors for therapeutic applications. This versatility is due to the ability of pyrazolo[3,4-b]pyridine to interact with kinases in multiple binding modes, suggesting that compounds incorporating pyridine structures could have significant applications in drug discovery and development (Wenglowsky, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine and pyridine derivatives have biological activity and are used in the development of pharmaceuticals .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the presence of the piperidine and pyridine rings .

properties

IUPAC Name

N-cyclopentyl-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(18-13-4-1-2-5-13)19-11-3-6-15(12-19)21-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPOWYBWYUUDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

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